molecular formula C18H16F6N4OS B2396528 N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 1024492-48-5

N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B2396528
CAS No.: 1024492-48-5
M. Wt: 450.4
InChI Key: LSSOHGHHIBSSOY-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group and a 4-(trifluoromethoxy)phenyl carbothioamide moiety. It has been investigated as a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases), such as Sfp-PPTase, with submicromolar activity (IC₅₀ < 1 µM) and selectivity over human orthologues . Its antibacterial efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), and it attenuates secondary metabolite production in Bacillus subtilis at sublethal doses .

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4OS/c19-17(20,21)12-1-6-15(25-11-12)27-7-9-28(10-8-27)16(30)26-13-2-4-14(5-3-13)29-18(22,23)24/h1-6,11H,7-10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSOHGHHIBSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide, a compound characterized by its unique trifluoromethyl and trifluoromethoxy groups, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C15H14F6N2OSC_{15}H_{14}F_6N_2OS, with a molecular weight of 434.3 g/mol. Its structure features a piperazine core, which is known for its versatility in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar trifluoromethylpyridine piperazine derivatives. For instance, compounds derived from this class demonstrated significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In bioassays, certain derivatives exhibited protective effects, with curative activities reaching up to 76.7% at concentrations of 500 μg/mL, indicating a promising avenue for further research in antiviral applications .

Table 1: Antiviral Activity of Trifluoromethyl Derivatives

CompoundVirus TypeConcentration (μg/mL)Curative Activity (%)
A21TMV50076.7
A1CMV50064.1
A3CMV50061.0

Enzyme Modulation

The biological activity of these compounds extends to the modulation of plant defense enzymes. For example, the trifluoromethyl derivatives were found to enhance the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL) post-infection with TMV. This enhancement is crucial as it indicates the potential for these compounds to trigger systemic acquired resistance (SAR) in plants .

Table 2: Enzyme Activity Enhancement

CompoundEnzyme TypeActivity Level (units/g)
A16 + TMVSODPeak at 200
A16 + TMVPPOPeak at 200
A16 + TMVPALIncreased compared to control

Anticancer Potential

In addition to antiviral properties, there is emerging evidence suggesting that piperazine derivatives may exhibit anticancer activity. Some studies have reported that certain trifluoromethyl-containing compounds can induce apoptosis in cancer cell lines through mitochondrial pathways, leading to cell death and reduced viability in tumor cells .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Antiviral Mechanism : The antiviral activity may involve direct interaction with viral components or modulation of host plant defense mechanisms.
  • Anticancer Mechanism : The anticancer effects are likely mediated through mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Case Studies

  • Study on TMV Resistance : A study evaluated the protective effects of compound A16 against TMV in tobacco plants. The results indicated that treatment with A16 significantly improved resistance, correlating with increased enzyme activity levels .
  • Cancer Cell Line Analysis : In vitro studies on human cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis more effectively than standard chemotherapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is C16H15F6N3O2S. Its structure features a piperazine ring substituted with trifluoromethoxy and trifluoromethyl groups, which enhance its pharmacological properties.

Medicinal Applications

2.1 Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant effects. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, potentially enhancing their efficacy in treating mood disorders .

Case Study:
In a study involving structurally related compounds, it was found that the introduction of trifluoro groups improved binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

2.2 Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds containing piperazine moieties. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the lipophilicity of the compound, improving membrane penetration and antimicrobial activity against various pathogens .

Data Table: Antimicrobial Activity Comparison

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Control Drug (Ciprofloxacin)E. coli16 µg/mL
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideStaphylococcus aureus64 µg/mL

Agrochemical Applications

The compound's unique structure may also provide benefits in agrochemical formulations, particularly as a pesticide or herbicide. The trifluoro groups are known to enhance biological activity and stability in environmental conditions.

3.1 Herbicidal Activity

Research has shown that similar trifluoromethyl-substituted compounds can exhibit significant herbicidal properties by inhibiting specific enzymes involved in plant growth.

Case Study:
In field trials, a related compound demonstrated a 75% reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and biological outcomes:

Compound Name R₁ (Piperazine Substituent) R₂ (Carbothioamide Substituent) Key Biological Activity Reference
N-[4-(Trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide 5-(Trifluoromethyl)pyridin-2-yl 4-(Trifluoromethoxy)phenyl Sfp-PPTase inhibition (IC₅₀ < 1 µM); MRSA growth inhibition
N-(4,6-Dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (NCT-502) 5-(Trifluoromethyl)pyridin-2-yl 4,6-Dimethylpyridin-2-yl Human phosphoglycerate dehydrogenase (hPHGDH) inhibition (IC₅₀ = 0.9 µM)
N-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide 5-(Trifluoromethyl)pyridin-2-yl Phenyl Not explicitly reported; presumed lower potency due to lack of electron-withdrawing groups
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 3-(Trifluoromethyl)phenyl Enhanced lipophilicity; potential for improved target binding but unconfirmed activity
N-(4-Chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Chloro-3-nitrophenyl Increased steric bulk; likely reduced solubility and bioavailability

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy, trifluoromethyl) enhance target binding and metabolic stability. The trifluoromethoxy group in the query compound improves selectivity for bacterial enzymes over mammalian systems .
  • Pyridine vs. Benzene : Substitution of phenyl with pyridine (as in NCT-502) shifts activity from bacterial targets to human metabolic enzymes, emphasizing the role of heterocyclic motifs in target specificity .

Pharmacokinetic and ADME Profiles

  • Query Compound : Exhibits favorable absorption and metabolic stability in vitro, with moderate plasma protein binding (75–85%) and a half-life (t₁/₂) of 4–6 hours in murine models .
  • NCT-502 : Higher lipophilicity (logP > 3) due to methyl groups on pyridine may reduce aqueous solubility, necessitating formulation optimization .
  • Compound : The nitro and chloro substituents likely increase metabolic clearance, reducing in vivo efficacy .

Q & A

Q. Optimization Strategies :

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (60–100°C) to enhance reactivity .
  • Purification : Employ reverse-phase column chromatography or preparative HPLC to isolate high-purity product (yields <30% may require iterative optimization) .

Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:
A multi-technique approach is essential:

TechniqueApplicationExample Data
1H/13C NMR Confirm substituent connectivity and piperazine ring conformationPeaks for trifluoromethoxy (δ ~3.9 ppm) and pyridinyl protons (δ ~8.2 ppm) .
HRMS Verify molecular formula (C₁₉H₁₆F₆N₄O₂S)Exact mass: 518.08 g/mol .
HPLC-PDA Assess purity (>95%) and detect byproductsRetention time: 12.3 min (C18 column, acetonitrile/water gradient) .

What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme Inhibition Assays : Test phosphodiesterase (PDE) or kinase inhibition using fluorogenic substrates (e.g., PDE5 in ).
  • Receptor Binding Studies : Radioligand displacement assays for serotonin or dopamine receptors (common targets of piperazine derivatives) .
  • Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to evaluate IC₅₀ values .

How do the trifluoromethoxy and trifluoromethyl groups influence the compound’s physicochemical and ADMET properties?

Answer:

  • Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
  • Electron-Withdrawing Effects : Stabilize the carbothioamide group, affecting receptor binding kinetics .

Q. Methodological Validation :

  • logP Measurement : Use shake-flask or HPLC-derived methods.
  • Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS .

How can researchers address contradictions in reported biological activities of structurally similar piperazine derivatives?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs.
  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural Analysis : Compare X-ray crystallography or docking poses to identify critical binding interactions (see for docking protocols).

What computational strategies elucidate the binding mechanism of this compound to its target?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₂A or PDE4).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
  • Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bonds with pyridinyl nitrogen) .

What challenges arise in establishing structure-activity relationships (SAR) for this compound class?

Answer:

  • Synthetic Complexity : Multi-step synthesis limits rapid analog generation (see for low-yield challenges).
  • Substituent Effects : Minor changes (e.g., replacing trifluoromethoxy with methoxy) drastically alter activity ( compares analogs).
  • Data Integration : Use cheminformatics tools (e.g., KNIME or MOE) to correlate structural features with bioactivity data .

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